![molecular formula C26H14Br2 B14799319 3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
3,11-Dibromodibenzo[g,p]chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Dibromodibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14Br2 This compound is characterized by its two bromine atoms attached at the 3 and 11 positions of the dibenzo[g,p]chrysene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,11-Dibromodibenzo[g,p]chrysene can be synthesized through a multi-step process involving the bromination of dibenzo[g,p]chrysene. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where precise control of temperature, pressure, and reagent concentrations is maintained to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,11-Dibromodibenzo[g,p]chrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the parent dibenzo[g,p]chrysene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Various substituted dibenzo[g,p]chrysene derivatives.
Oxidation Products: Quinones and other oxygenated compounds.
Reduction Products: Dibenzo[g,p]chrysene.
Applications De Recherche Scientifique
3,11-Dibromodibenzo[g,p]chrysene has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of graphene nanoribbons through chemical vapor deposition (CVD) techniques.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Chemical Sensors: Its ability to undergo specific chemical reactions allows it to be used in the development of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism by which 3,11-dibromodibenzo[g,p]chrysene exerts its effects is primarily through its ability to participate in π-π stacking interactions and form stable π-conjugated systems. These interactions are crucial in the formation of graphene nanoribbons and other π-conjugated materials. The bromine atoms facilitate further functionalization, enabling the compound to be tailored for specific applications.
Comparaison Avec Des Composés Similaires
- 1,9-Dibromodibenzo[g,p]chrysene
- 4,10-Dibromodibenzo[def,mno]chrysene
Comparison: 3,11-Dibromodibenzo[g,p]chrysene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 1,9-dibromodibenzo[g,p]chrysene, the 3,11-isomer may exhibit different electronic properties and reactivity patterns. Similarly, 4,10-dibromodibenzo[def,mno]chrysene has distinct substitution patterns that affect its applications in material science and organic electronics .
Propriétés
Formule moléculaire |
C26H14Br2 |
|---|---|
Poids moléculaire |
486.2 g/mol |
Nom IUPAC |
5,18-dibromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15(20),16,18,21,23,25-tridecaene |
InChI |
InChI=1S/C26H14Br2/c27-15-9-11-21-23(13-15)17-5-1-3-7-19(17)25-22-12-10-16(28)14-24(22)18-6-2-4-8-20(18)26(21)25/h1-14H |
Clé InChI |
QEBGSHUTWNZUNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)

![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14799256.png)
![N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14799267.png)
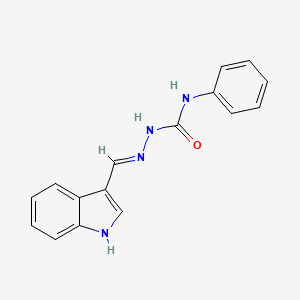
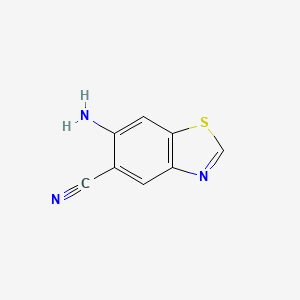
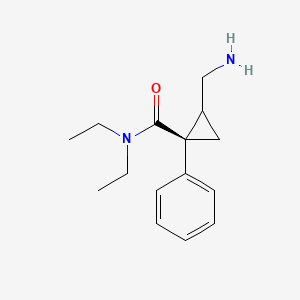
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
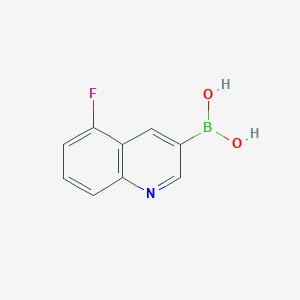
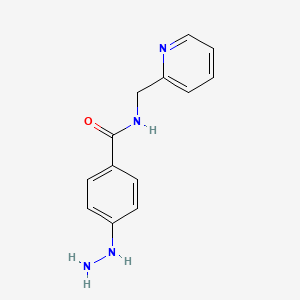
![3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid](/img/structure/B14799327.png)
![2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14799329.png)
